molecular formula C19H22N2O5S B2481951 Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1797601-82-1

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2481951
CAS RN: 1797601-82-1
M. Wt: 390.45
InChI Key: RZYSFBQPZCIFHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves several steps, starting from basic carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles, and finally to the target compounds through reactions with electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017). This multi-step synthesis involves conversions and condensations, highlighting the complexity and precision required in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has been elucidated using X-ray diffraction analysis, revealing significant insights into their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in determining the crystal packing (L. Kuleshova & V. Khrustalev, 2000). These studies provide a deeper understanding of how molecular structures influence physical properties and reactivity.

Chemical Reactions and Properties

The reactivity of related sulfonamide compounds, including reactions with electrophiles and nucleophiles, demonstrates the versatility of these molecules in forming various derivatives through substitution reactions (K. Sarojini et al., 2012). The ability to undergo transformations while maintaining structural integrity is crucial for applications in medicinal chemistry and material science.

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting points, and crystalline structure, is essential for the practical application of these compounds. These properties are influenced by the molecular structure and intermolecular forces present in the compound (J. Pratt et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental aspects that determine the compound's suitability for specific applications. For instance, the sulfonamide group's presence affects the acidity and reactivity of these compounds, making them valuable in various chemical reactions and as potential pharmaceutical candidates (K. Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .

Safety and Hazards

Safety and hazards information for similar compounds is available. For example, “Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate” has Hazard Statements H302, H315, H319, H335 and Precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

Future Directions

The development of new drugs with potential antimicrobial activity is needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

methyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-14-4-3-5-18(20-14)26-16-10-12-21(13-11-16)27(23,24)17-8-6-15(7-9-17)19(22)25-2/h3-9,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSFBQPZCIFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

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